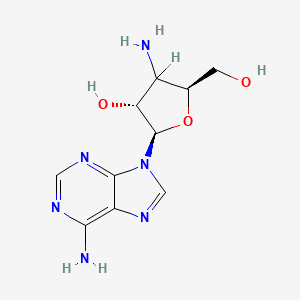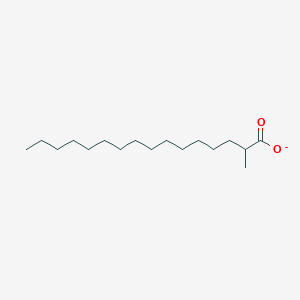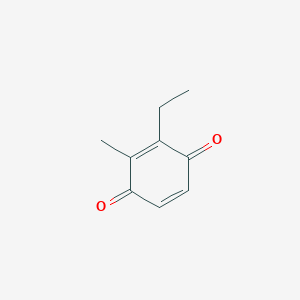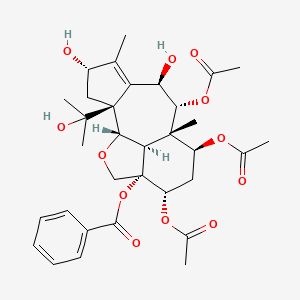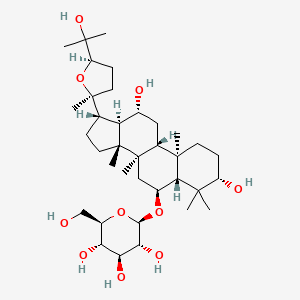
Pseudoginsenoside Rt5
Übersicht
Beschreibung
. It belongs to the class of ginsenosides, which are saponins known for their diverse pharmacological activities. Pseudoginsenoside RT5 has a molecular formula of C36H62O10 and a molecular weight of 654.88 g/mol .
Wirkmechanismus
- Impact on Bioavailability :
- Molecular and Cellular Effects :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemische Analyse
Biochemical Properties
Pseudoginsenoside Rt5 plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme UDP-glycosyltransferase, which catalyzes the glycosylation of this compound, converting it into other ginsenosides . This interaction is essential for the biosynthesis of ginsenosides and their subsequent biological activities. Additionally, this compound has been shown to inhibit oxidative stress in kidney tissues, thereby protecting against nephrotoxicity .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been demonstrated to ameliorate cisplatin-induced nephrotoxicity by reducing oxidative stress and tubular apoptosis in kidney cells . Furthermore, this compound does not interfere with the anti-cancer effects of cisplatin, making it a promising candidate for combination therapy in cancer treatment . The compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its protective effects against nephrotoxicity.
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. It binds to specific biomolecules, leading to the inhibition of oxidative stress and apoptosis in kidney cells . This compound also modulates gene expression, particularly genes involved in oxidative stress and apoptosis pathways. This modulation is achieved through the interaction with transcription factors and other regulatory proteins, resulting in the protective effects observed in nephrotoxicity models .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its biological activity for extended periods . In in vitro and in vivo studies, this compound has shown long-term protective effects against nephrotoxicity, with sustained inhibition of oxidative stress and apoptosis in kidney cells . These findings suggest that this compound is a stable and effective compound for long-term use in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that a dosage of 10 mg/kg of this compound can significantly attenuate cisplatin-induced nephrotoxicity without compromising the anti-cancer effects of cisplatin . Higher doses may lead to adverse effects, including potential toxicity. Therefore, it is crucial to determine the optimal dosage for therapeutic applications to maximize the benefits while minimizing the risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with UDP-glycosyltransferase enzymes . These enzymes catalyze the glycosylation of this compound, converting it into other ginsenosides such as 20S, 24S-MR2 . This conversion is essential for the biosynthesis and biological activity of ginsenosides. Additionally, this compound may influence metabolic flux and metabolite levels, contributing to its overall biological effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation in target tissues . The distribution of this compound is crucial for its biological activity, as it needs to reach specific cellular compartments to exert its effects.
Subcellular Localization
This compound is localized in specific subcellular compartments, which is essential for its activity and function. The compound may be directed to particular organelles through targeting signals or post-translational modifications . This localization ensures that this compound interacts with the appropriate biomolecules and exerts its protective effects against nephrotoxicity and other conditions.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
Pseudoginsenosid RT5 wird in erster Linie durch Extraktion aus Panax quinquefolium gewonnen. Der Extraktionsprozess umfasst mehrere Schritte:
Alkoholextraktion: Die getrockneten Wurzeln von Panax quinquefolium werden einer Alkoholextraktion unterzogen.
Chromatographie: Der Extrakt wird dann mittels Säulenchromatographie mit Kieselgel in positiver und umgekehrter Phase gereinigt.
Umkristallisation: Das Endprodukt wird durch Umkristallisation erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion von Pseudoginsenosid RT5 folgt ähnlichen Extraktions- und Reinigungsmethoden, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von industriellen Lösungsmitteln und Chromatographiegeräten, um eine hohe Reinheit und Ausbeute zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Pseudoginsenosid RT5 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen verändern.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden für Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene oxidierte, reduzierte und substituierte Derivate von Pseudoginsenosid RT5, die unterschiedliche pharmakologische Eigenschaften aufweisen können .
Wissenschaftliche Forschungsanwendungen
Pseudoginsenosid RT5 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Referenzverbindung bei der Untersuchung von Ginsenosiden und deren Derivaten verwendet.
Biologie: Es wird auf seine Auswirkungen auf zelluläre Prozesse und Signalwege untersucht.
Industrie: Es wird bei der Entwicklung von Nahrungsergänzungsmitteln und Arzneimitteln verwendet.
Wirkmechanismus
Pseudoginsenosid RT5 entfaltet seine Wirkungen durch verschiedene molekulare Ziele und Signalwege:
Antioxidative Aktivität: Es reduziert oxidativen Stress, indem es freie Radikale abräumt.
Entzündungshemmende Wirkungen: Es hemmt die Produktion von proinflammatorischen Zytokinen.
Induktion von Apoptose: Es induziert Apoptose in Krebszellen durch Aktivierung von Caspase-Signalwegen.
Vergleich Mit ähnlichen Verbindungen
Pseudoginsenosid RT5 ist unter den Ginsenosiden aufgrund seiner spezifischen Struktur und pharmakologischen Eigenschaften einzigartig. Zu ähnlichen Verbindungen gehören:
- Ginsenosid Rb1
- Ginsenosid Rg1
- Ginsenosid Rh2
- Ginsenosid F1
Diese Verbindungen teilen ähnliche Grundstrukturen, unterscheiden sich aber in ihren Zuckerresten und funktionellen Gruppen, was zu unterschiedlichen biologischen Aktivitäten führt .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O10/c1-31(2)23(39)10-12-33(5)22-15-19(38)25-18(36(8)14-11-24(46-36)32(3,4)43)9-13-34(25,6)35(22,7)16-20(29(31)33)44-30-28(42)27(41)26(40)21(17-37)45-30/h18-30,37-43H,9-17H2,1-8H3/t18-,19+,20-,21+,22+,23-,24+,25-,26+,27-,28+,29-,30+,33+,34+,35+,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOUXXNNRFNUAY-JLXGCTMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC2(C1C(CC3(C2CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC[C@@H](O1)C(C)(C)O)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98474-78-3 | |
| Record name | 98474-78-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical methods used to isolate and identify ginsenosides from plants?
A1: Researchers commonly employ techniques like column chromatography, often utilizing silica gel and reversed-phase (RP) columns, to separate and purify ginsenosides from plant extracts []. Structural identification relies heavily on spectroscopic methods, including but not limited to Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) [].
Q2: Are there any known enzymatic steps involved in the biosynthesis of ginsenosides similar in structure to Pseudoginsenoside RT5?
A2: While the provided research doesn't directly investigate this compound biosynthesis, the study on Panax vietnamensis var. fuscidiscus highlights the role of UDP-glycosyltransferases in forming ocotillol-type ginsenosides like Majonoside R2 []. These enzymes catalyze the transfer of sugar moieties, influencing the structural diversity and potentially the biological activity of ginsenosides. Further research is needed to determine if similar enzymes are involved in this compound biosynthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


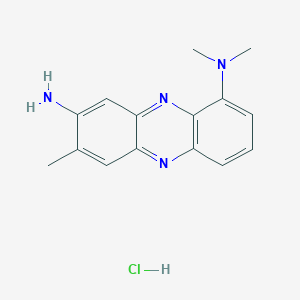
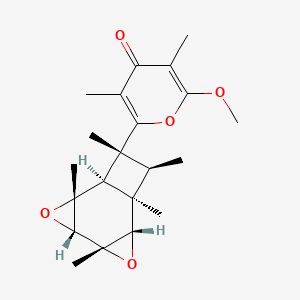
![N-[(4R,4aS,7aR,12bR)-9-hydroxy-3-methyl-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-2-sulfanylacetamide](/img/structure/B1258957.png)
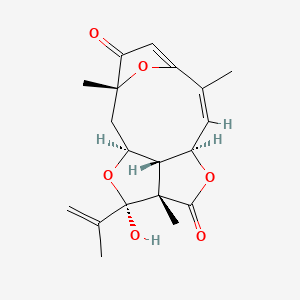


![2-[2-ethoxyethoxy-[(2S)-2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]amino]acetic acid](/img/structure/B1258964.png)


